molecular formula C12H9N3 B8175294 4-pyrimidin-5-yl-1H-indole

4-pyrimidin-5-yl-1H-indole

Cat. No. B8175294
M. Wt: 195.22 g/mol
InChI Key: BCFUHGKWAQFVQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-pyrimidin-5-yl-1H-indole is a useful research compound. Its molecular formula is C12H9N3 and its molecular weight is 195.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • C-H Functionalization and Synthesis :

    • Pyrimidine serves as a directing group for the synthesis of 2-acyl and 2,7-diacyl indoles through direct C–H functionalization using a Pd-catalyst, indicating its utility in complex chemical syntheses (Kumar & Sekar, 2015).
  • DNA Interaction and Binding :

    • Indol(1H-3-yl) pyrimidine derivatives demonstrate strong binding to B-DNA, offering unique patterns for DNA interaction, which is crucial in understanding drug-DNA interactions and in drug design (Bhat & Begum, 2021).
  • Medicinal Applications :

    • Pyrimidine compounds have broad medicinal applications, including controlling immune functioning and inflammatory reactions, indicating their potential in treating various diseases and conditions (Munde et al., 2022).
    • Certain indole-pyrimidine derivatives show significant anti-inflammatory, analgesic, and CNS depressant activities, demonstrating their potential as therapeutic agents (Somappa et al., 2015).
  • Antimicrobial and Antioxidant Activities :

    • Various pyrimidino derivatives exhibit potent antimicrobial activity against a range of microbes, and some indole derivatives show good antioxidant activities, making them candidates for new antimicrobial and antioxidant agents (Chauhan et al., 2017; Saundane et al., 2013).
  • Anticancer Potential :

  • Receptor Interaction and Inhibition :

    • Certain derivatives act as inhibitors for specific receptors, such as receptor-interacting protein kinase 1 (RIPK1) and serotonin transporter (SERT), indicating their potential in developing treatments for conditions like tumor metastasis and mental health disorders (Li et al., 2018; Herold et al., 2011).

properties

IUPAC Name

4-pyrimidin-5-yl-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N3/c1-2-10(9-6-13-8-14-7-9)11-4-5-15-12(11)3-1/h1-8,15H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCFUHGKWAQFVQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C=CNC2=C1)C3=CN=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Palladium catalyst Pd(PPh3)4 (142 mg, 0.12 mmol) and freshly prepared aqueous sodium hydroxide (493 mg, 12.33 mmol, in 6 mL of water) were added to a mixture of 4-(4,4,5,5-tetramethyl[1,3,2]dioxaborolan-2-yl)-1H-indole (1 g, 4.11 mmol) and 5-bromopyrimidine (784 mg, 4.93 mmol) in THF (20 mL). The system was degassed and then purged three times with nitrogen. The mixture was stirred under nitrogen at 70° C. in an oil bath for 4 hours. It was then cooled to room temperature and ethyl acetate (300 mL) was added. The organic layer was isolated, washed by brine, dried over anhydrous Na2SO4 and concentrated. The residue was triturated with dichloromethane to give 570 mg (71%) of 4-pyrimidin-5-yl-1H-indole as a pale green solid.
Quantity
6 mL
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
784 mg
Type
reactant
Reaction Step One
Quantity
142 mg
Type
catalyst
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-pyrimidin-5-yl-1H-indole
Reactant of Route 2
Reactant of Route 2
4-pyrimidin-5-yl-1H-indole
Reactant of Route 3
Reactant of Route 3
4-pyrimidin-5-yl-1H-indole
Reactant of Route 4
Reactant of Route 4
4-pyrimidin-5-yl-1H-indole
Reactant of Route 5
Reactant of Route 5
4-pyrimidin-5-yl-1H-indole
Reactant of Route 6
Reactant of Route 6
4-pyrimidin-5-yl-1H-indole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.